4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a multifunctional molecule that contains several distinct functional groups, including an ethoxy group, a furan ring, a thiophene ring, and a benzenesulfonamide moiety. This structure suggests potential for diverse chemical reactivity and biological activity, as evidenced by the related compounds discussed in the provided papers.
Synthesis Analysis
While the exact synthesis of 4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is not detailed in the provided papers, similar sulfonamide compounds have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a complex synthetic route that could potentially be adapted for the synthesis of our target compound .
Molecular Structure Analysis
The molecular structure of the compound likely involves intramolecular interactions, such as hydrogen bonding or pi-pi stacking, due to the presence of multiple aromatic systems and heteroatoms. These interactions can significantly influence the molecule's conformation and, consequently, its reactivity and interaction with biological targets. The related compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine exhibited selective sensing for Ag(+) ions, demonstrating the importance of molecular structure in determining function .
Chemical Reactions Analysis
The benzenesulfonamide core of the compound is a common feature in many biologically active molecules and can undergo various chemical reactions. The presence of the furan and thiophene rings suggests susceptibility to electrophilic substitution reactions, as seen in the bromination kinetics of similar heterocyclic systems . The ethoxy group could also be involved in reactions such as deprotection or conversion to other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide would be influenced by its molecular structure. The heterocyclic components, furan and thiophene, contribute to the compound's polarity and potential for hydrogen bonding, affecting its solubility and interaction with solvents. The presence of the ethoxy group could enhance the compound's lipophilicity, impacting its absorption and distribution in biological systems. The related sulfonamide compounds showed varying degrees of cytotoxicity and enzyme inhibition, suggesting that our compound may also exhibit such properties .
Scientific Research Applications
Crystal Structures and Interactions
- The benzenesulfonamide derivatives, similar in structure to the compound , have been analyzed for their crystal packing, primarily influenced by intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These interactions play a crucial role in determining the structural and possibly functional properties of these compounds (Bats et al., 2001).
Synthetic Pathways and Chemical Transformations
- A diverse set of N-(furan-3-ylmethylene)benzenesulfonamides were synthesized through a gold(I)-catalyzed cascade reaction, suggesting the potential of these compounds in complex synthetic pathways and their reactivity under specific catalytic conditions (Wang et al., 2014).
- Schiff bases of a similar structure were synthesized, emphasizing the versatility of these compounds in the formation of various derivatives, which could be important in pharmaceutical or material sciences (Arora et al., 2013).
Photophysical and Photochemical Properties
- Certain benzenesulfonamide derivatives have been studied for their photophysical and photochemical properties, indicating their potential application in photodynamic therapy for cancer treatment. This highlights the possible biomedical applications of these compounds (Pişkin et al., 2020).
Antimicrobial and Anticancer Activities
- Some derivatives of benzenesulfonamide have shown promising antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2015).
- Co(II) complexes of benzenesulfonamide derivatives exhibited significant anticancer activity, pointing towards their potential use in cancer therapy (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-3-24-19-7-6-18(11-15(19)2)26(21,22)20(12-16-8-9-23-14-16)13-17-5-4-10-25-17/h4-11,14H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGQPROQJLGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.